molecular formula C6H7BrN2O B582033 3-Amino-5-bromo-4-methylpyridin-2-ol CAS No. 889943-27-5

3-Amino-5-bromo-4-methylpyridin-2-ol

Cat. No. B582033
M. Wt: 203.039
InChI Key: MJCZLSIEABVIDQ-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-4-methylpyridin-2-ol is a chemical compound with the molecular formula C6H7BrN2O . It is typically used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-bromo-4-methylpyridin-2-ol is represented by the InChI code: 1S/C6H7BrN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10) . The molecular weight of this compound is 203.04 .


Physical And Chemical Properties Analysis

3-Amino-5-bromo-4-methylpyridin-2-ol is a solid at room temperature . It has a molecular weight of 203.04 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Bromodomain Ligand Identification and Validation

One notable application is in the discovery of ligands for bromodomains, which are recognition modules for acetylated lysine residues and play significant roles in reading the epigenetic code. A derivative of 3-amino-2-methylpyridine, closely related to the compound , was identified as a ligand for the BAZ2B bromodomain. This discovery was facilitated by automatic docking and further validated through protein crystallography, highlighting its potential in epigenetic studies and drug discovery (Marchand, Lolli, & Caflisch, 2016).

Amination Reactions

Another research avenue explores the amination of dibromopyridines, including derivatives that share structural similarities with 3-Amino-5-bromo-4-methylpyridin-2-ol. These studies provide insights into the reactivity and mechanisms of halogenopyridines in amination reactions, contributing valuable knowledge to organic synthesis methodologies (Streef & Hertog, 2010).

Fluorescent Sensor Development

Research also extends into the development of fluorescent sensors for metal ion detection, where derivatives of the compound in focus are utilized for selective recognition of ions such as aluminum. These sensors demonstrate "OFF-ON type" modes in the presence of specific ions, showcasing the compound's utility in environmental monitoring and biological imaging (Yadav & Singh, 2018).

Palladium-Catalyzed Reactions

The compound has been employed in palladium-catalyzed aminocarbonylation reactions, serving as a precursor for the synthesis of amides and other nitrogen-containing heterocycles. This application underscores its significance in the synthesis of complex organic molecules, potentially useful in pharmaceuticals and agrochemicals (Takács et al., 2012).

Novel Derivatives Synthesis

Further, the compound serves as a starting material in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. Such derivatives have been studied for their electronic properties and biological activities, including anti-thrombolytic and biofilm inhibition, highlighting the broad potential of this compound in medicinal chemistry (Ahmad et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

3-amino-5-bromo-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCZLSIEABVIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652815
Record name 3-Amino-5-bromo-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromo-4-methylpyridin-2-ol

CAS RN

889943-27-5
Record name 3-Amino-5-bromo-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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